N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0984591
InChI: InChI=1S/C18H14BrN3OS/c1-11-15(19)8-9-16(20-11)21-18(24)22-17(23)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H2,20,21,22,23,24)
SMILES: CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2)Br
Molecular Formula: C18H14BrN3OS
Molecular Weight: 400.3 g/mol

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide

CAS No.:

Cat. No.: VC0984591

Molecular Formula: C18H14BrN3OS

Molecular Weight: 400.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide -

Specification

Molecular Formula C18H14BrN3OS
Molecular Weight 400.3 g/mol
IUPAC Name N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C18H14BrN3OS/c1-11-15(19)8-9-16(20-11)21-18(24)22-17(23)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H2,20,21,22,23,24)
Standard InChI Key XUVXLWCJFNKRSU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2)Br
Canonical SMILES CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator